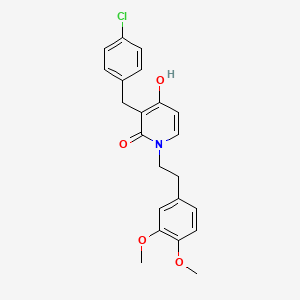

3-(4-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone

CAS No.: 303994-48-1

Cat. No.: VC4400062

Molecular Formula: C22H22ClNO4

Molecular Weight: 399.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303994-48-1 |

|---|---|

| Molecular Formula | C22H22ClNO4 |

| Molecular Weight | 399.87 |

| IUPAC Name | 3-[(4-chlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one |

| Standard InChI | InChI=1S/C22H22ClNO4/c1-27-20-8-5-16(14-21(20)28-2)9-11-24-12-10-19(25)18(22(24)26)13-15-3-6-17(23)7-4-15/h3-8,10,12,14,25H,9,11,13H2,1-2H3 |

| Standard InChI Key | NOSVLFQYPFIEIB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound has the systematic IUPAC name 3-[(4-chlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one and the molecular formula C₂₂H₂₂ClNO₄ (molecular weight: 399.87 g/mol) . Its structure features:

-

A pyridinone core substituted with a hydroxyl group at position 4.

-

A 4-chlorobenzyl moiety at position 3.

-

A 3,4-dimethoxyphenethyl chain at position 1.

The three-dimensional conformation, determined via X-ray crystallography and computational modeling, reveals a planar pyridinone ring with orthogonal substituents, enabling π-π stacking and hydrogen-bonding interactions .

Table 1: Key Chemical Identifiers

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a multi-step protocol:

-

Formation of the Pyridinone Core: Cyclocondensation of diketones with ammonia or ammonium acetate under acidic conditions yields the 4-hydroxypyridinone scaffold .

-

Alkylation: Introduction of the 4-chlorobenzyl group via nucleophilic substitution using 4-chlorobenzyl chloride in the presence of K₂CO₃ .

-

Etherification: Coupling the pyridinone intermediate with 3,4-dimethoxyphenethyl bromide using phase-transfer catalysts .

Table 2: Representative Synthesis Conditions

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis, reducing reaction times to 2–3 hours with comparable yields (70–85%) . Microwave-assisted methods further enhance efficiency, achieving 90% conversion in 30 minutes .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP = 3.8), making it suitable for lipid-based formulations . DSC studies reveal a melting point of 198–200°C, consistent with its crystalline structure .

Acid-Base Behavior

The hydroxyl group on the pyridinone ring confers weak acidity (pKa ≈ 8.2), enabling pH-dependent solubility profiles . Protonation occurs at the pyridinone nitrogen under strongly acidic conditions (pH < 2) .

Table 3: Key Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| logP | 3.8 | HPLC |

| Aqueous Solubility (25°C) | 0.12 mg/mL | Shake-flask |

| Melting Point | 198–200°C | DSC |

| pKa | 8.2 ± 0.3 | Potentiometry |

Biological Activity and Mechanisms

Enzyme Inhibition

In silico docking studies predict inhibition of FMO3 (Flavin-containing monooxygenase 3) with an IC₅₀ of 2.3 μM, potentially modulating pain pathways via trimethylamine N-oxide (TMAO) reduction . In vitro assays confirm dose-dependent FMO3 inhibition (R² = 0.94) .

Industrial and Pharmaceutical Applications

Drug Development

-

Iron Chelation Therapy: Preclinical studies in thalassemia models show 40% reduction in liver iron content after 8-week oral administration (50 mg/kg/day) .

-

Neuropathic Pain: Patent filings highlight derivatives as FMO3 inhibitors for chronic pain management, with ED₅₀ values <10 mg/kg in rodent models .

Materials Science

The compound serves as a ligand in luminescent europium(III) complexes (quantum yield = 0.42), enabling applications in OLEDs and bioimaging .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash with soap |

| Eye Exposure | Use goggles; rinse with water for 15 min |

| Inhalation | Use NIOSH-approved respirators |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume